Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyrazolidinone ring, which is further substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate typically involves the reaction of 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the desired ester compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid.
Reduction: Formation of 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the pyrazolidinone ring.
Ethyl 4-aminobenzoate: Contains an amino group instead of the pyrazolidinone ring.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the pyrazolidinone ring.
Uniqueness
Ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate is unique due to the presence of the pyrazolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
823802-79-5 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoate |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-12(17)10-5-7-11(8-6-10)16-9-14(2,3)13(18)15-16/h5-8H,4,9H2,1-3H3,(H,15,18) |
InChI Key |
WDVPZJGLTGZKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(C(=O)N2)(C)C |
Origin of Product |
United States |
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